![molecular formula C56H76O8P2Pd B15250048 dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate: is a complex organometallic compound that combines a phosphine ligand with palladium acetate. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate typically involves the reaction of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane with palladium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and side reactions .
化学反応の分析
Types of Reactions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate is primarily involved in catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Negishi, and Stille couplings.
Oxidative Additions: Where the palladium center inserts into a carbon-halogen bond.
Reductive Eliminations: Where the palladium center facilitates the formation of a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Aryl halides, organoboron compounds, organozinc compounds, and organostannanes.
Conditions: Typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
Chemistry
In chemistry, this compound is widely used as a catalyst in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is particularly valued for its ability to facilitate the formation of carbon-carbon bonds with high efficiency and selectivity .
Biology and Medicine
In biological and medicinal research, the compound is used to synthesize molecules with potential therapeutic properties. Its role in forming biaryl structures is crucial for developing new drugs and studying biological pathways .
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and advanced materials. Its catalytic properties enable efficient and cost-effective synthesis processes .
作用機序
The mechanism of action of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium-halide complex.
Transmetalation: The organometallic reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium center facilitates the formation of a new carbon-carbon bond, regenerating the palladium catalyst.
These steps are crucial for the catalytic cycle, enabling the efficient formation of complex organic molecules.
類似化合物との比較
Similar Compounds
- Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
- Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Uniqueness
Compared to similar compounds, dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate offers unique advantages in terms of stability and reactivity. Its specific ligand structure provides enhanced catalytic activity and selectivity, making it a preferred choice in many synthetic applications .
特性
分子式 |
C56H76O8P2Pd |
|---|---|
分子量 |
1045.6 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate |
InChI |
InChI=1S/2C26H35O2P.2C2H4O2.Pd/c2*1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;2*1-2(3)4;/h2*9-11,16-21H,3-8,12-15H2,1-2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChIキー |
MHDRUZGMPXBVQJ-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
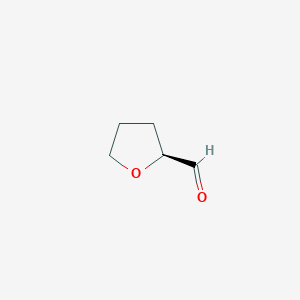
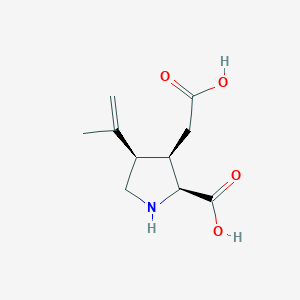
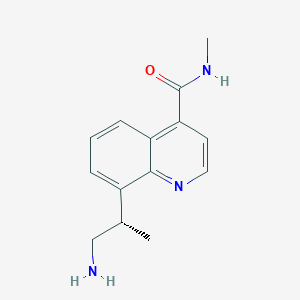

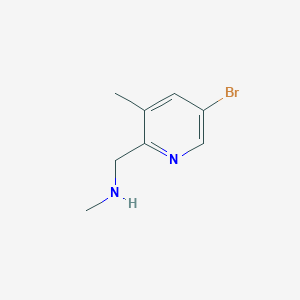
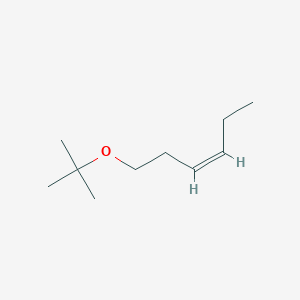
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
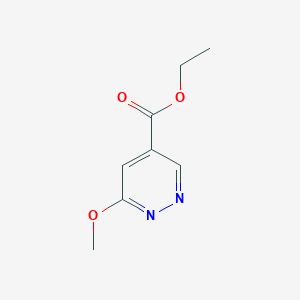
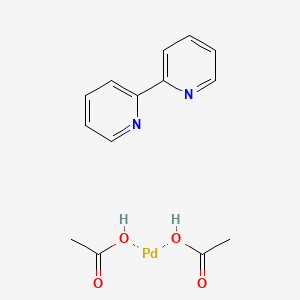
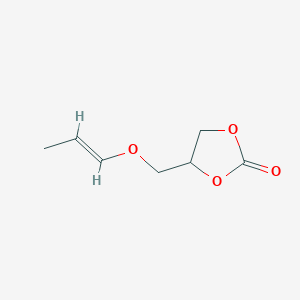
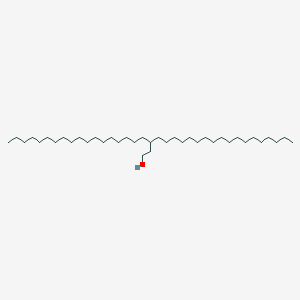
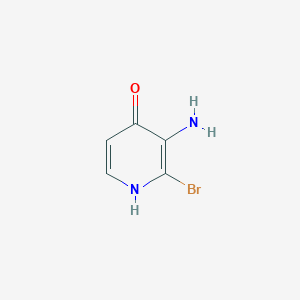
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
